- Preparation of 8-indole [4,3-c] pyrimido [1,2,4] triazole derivatives as antitumor agent, China, , ,

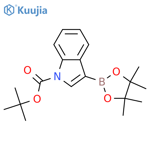

Cas no 937366-54-6 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

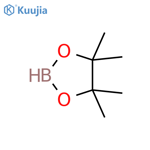

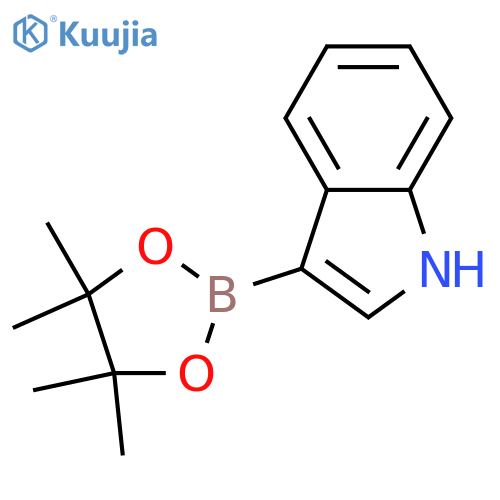

937366-54-6 structure

Nombre del producto:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Número CAS:937366-54-6

MF:C14H18BNO2

Megavatios:243.109223842621

MDL:MFCD09879158

CID:1016456

PubChem ID:53398056

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Propiedades químicas y físicas

Nombre e identificación

-

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- INDOLE-3-BORONIC ACID PINACOL ESTER

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole

- 5,3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)indole

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)

- CS-0137703

- MFCD09879158

- 3-Indoleboronic Acid Pinacol Ester

- DTXSID60694404

- SY029280

- AS-41870

- 937366-54-6

- DB-079675

- SCHEMBL2111365

- PINACOL ESTER INDOLE-5-BORONIC ACID

- WQPRSRMWYVTUTE-UHFFFAOYSA-N

- MB08127

- AKOS015950042

-

- MDL: MFCD09879158

- Renchi: 1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9,16H,1-4H3

- Clave inchi: WQPRSRMWYVTUTE-UHFFFAOYSA-N

- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C2C(=CC=CC=2)NC=1

Atributos calculados

- Calidad precisa: 243.14300

- Masa isotópica única: 243.143

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 1

- Complejidad: 316

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 34.2A^2

- Peso molecular: 243.11

Propiedades experimentales

- Denso: 1.11

- PSA: 34.25000

- Logp: 2.46710

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Información de Seguridad

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB480781-1 g |

Indole-3-boronic acid pinacol ester, 95%; . |

937366-54-6 | 95% | 1g |

€387.30 | 2023-05-18 | |

| TRC | I577768-50mg |

Indole-3-boronic Acid Pinacol Ester |

937366-54-6 | 50mg |

$161.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1208343-1g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

937366-54-6 | 98% | 1g |

¥931.00 | 2024-04-24 | |

| Chemenu | CM136076-500mg |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

937366-54-6 | 0.95 | 500mg |

$360 | 2021-08-05 | |

| abcr | AB480781-250 mg |

Indole-3-boronic acid pinacol ester, 95%; . |

937366-54-6 | 95% | 250mg |

€189.20 | 2023-05-18 | |

| Apollo Scientific | OR305200-1g |

1H-Indole-3-boronic acid, pinacol ester |

937366-54-6 | 98% | 1g |

£126.00 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10622-25G |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

937366-54-6 | 97% | 25g |

¥ 16,130.00 | 2023-04-12 | |

| abcr | AB480781-5 g |

Indole-3-boronic acid pinacol ester, 95%; . |

937366-54-6 | 95% | 5g |

€1196.40 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1231677-25G |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

937366-54-6 | 97% | 25g |

$2110 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1231677-500MG |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

937366-54-6 | 97% | 500mg |

$120 | 2024-07-21 |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 8 h, 90 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 45 min, 180 °C

Referencia

- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 20 min, 80 °C; 80 °C → rt

1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C

1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C

Referencia

- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors, European Journal of Medicinal Chemistry, 2020, 205,

Synthetic Routes 4

Condiciones de reacción

1.1 Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Hexane ; 4 h, 60 °C

Referencia

- Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles, Journal of the American Chemical Society, 2020, 142(30), 13136-13144

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Tetrahydrofuran ; 24 h, reflux

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Alcohol oxidase-based enzyme-linked immunosorbent assay using latent fluorophore or chromophore, United States, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 10 min, 80 °C

1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C; 80 °C → rt

1.3 Reagents: Oxygen ; rt

1.2 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 4 h, 80 °C; 80 °C → rt

1.3 Reagents: Oxygen ; rt

Referencia

- A Traceless Directing Group for C-H Borylation, Angewandte Chemie, 2013, 52(49), 12915-12919

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

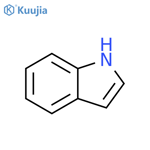

- Indole

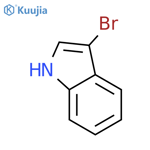

- 3-Bromoindole

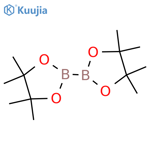

- Bis(pinacolato)diborane

- Pinacolborane

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Literatura relevante

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

937366-54-6 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) Productos relacionados

- 871125-67-6(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-9,9a-Dihydro-4ah-Carbazole)

- 685103-98-4(4-isoquinolineboronic acid pinacol ester)

- 388116-27-6(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 171364-85-5(quinoline-3-boronic acid pinacol ester)

- 1021868-08-5(5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline)

- 642494-36-8(6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 642494-37-9(7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

- 855738-89-5(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole)

- 269410-24-4(Indole-5-boronic acid, pinacol ester)

- 190788-62-6(8-Quinolineboronic Acid Pinacol Ester)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:937366-54-6)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Pureza:99%

Cantidad:5g

Precio ($):536.0